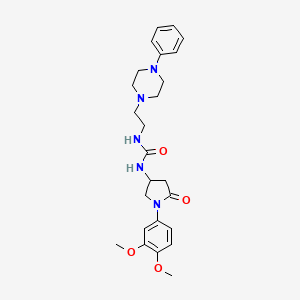
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H33N5O4 and its molecular weight is 467.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrrolidinone moiety: Suggests potential interactions with biological targets.
- Dimethoxyphenyl group: May enhance lipophilicity and receptor binding.
- Piperazine ring: Often associated with neuroactive properties.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₄ |
| Molecular Weight | 375.4 g/mol |
| CAS Number | 877641-52-6 |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Receptors: Potential agonistic or antagonistic effects on neurotransmitter receptors.
- Enzymes: Modulation of enzyme activity related to metabolic pathways.
Biological Activities
Initial studies suggest that this compound exhibits a range of biological activities:
Antitumor Activity
Compounds with similar structures have shown promising antitumor effects. For instance, derivatives containing pyrrolidinone have been reported to inhibit cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
Preliminary tests indicate that the compound may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound is hypothesized to exhibit neuropharmacological effects. Research on related piperazine derivatives has shown activity in modulating serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
-
Anticancer Studies:
- A study on pyrrolidinone derivatives indicated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values in the low micromolar range.
-
Antimicrobial Screening:
- Compounds similar to the target molecule were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones greater than 15 mm at concentrations of 50 µg/mL.
-
Neuroactivity Assessment:
- Research involving piperazine derivatives demonstrated their ability to reduce anxiety-like behavior in rodent models, suggesting potential use in treating anxiety disorders.
Eigenschaften
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O4/c1-33-22-9-8-21(17-23(22)34-2)30-18-19(16-24(30)31)27-25(32)26-10-11-28-12-14-29(15-13-28)20-6-4-3-5-7-20/h3-9,17,19H,10-16,18H2,1-2H3,(H2,26,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVSZLTZSFLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCN(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













